(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid
Overview
Description
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid, also known as ACBC, is a chiral amino acid that has gained significant attention in recent years due to its potential as a therapeutic agent. ACBC is a cyclic amino acid that contains a cyclohexene ring, and it is structurally similar to other amino acids such as glutamate and aspartate. In
Mechanism Of Action
The exact mechanism of action of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to act as an agonist at the metabotropic glutamate receptor 4 (mGluR4). This receptor is involved in the regulation of glutamate release, and activation of the receptor has been shown to have neuroprotective effects.
Biochemical And Physiological Effects
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anticonvulsant and neuroprotective properties, (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has also been shown to have analgesic effects and to increase insulin secretion. (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has also been shown to have anti-inflammatory properties, and it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the main advantages of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is its high selectivity for the mGluR4 receptor. This selectivity makes it an attractive candidate for drug development, as it may reduce the risk of off-target effects. However, one limitation of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo.
Future Directions
There are numerous potential future directions for research on (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid. One area of interest is the development of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid in other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid and its effects on neuronal function.
Synthesis Methods
The synthesis of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid can be achieved through a variety of methods, including the reduction of a cyclic imine, the hydrogenation of a cyclic enamine, or the reduction of a cyclic nitro compound. One of the most common methods for synthesizing (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is through the reduction of a cyclic imine using a chiral catalyst. This method has been shown to produce high yields of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid with excellent enantioselectivity.
Scientific Research Applications
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is in the treatment of neurological disorders such as epilepsy and Parkinson's disease. (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has been shown to have anticonvulsant properties, and it has also been shown to protect against neuronal damage in animal models of Parkinson's disease.
properties
IUPAC Name |
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINMZNDBYQHKR-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913537 | |
Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid | |
CAS RN |
97945-19-2 | |
Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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